Scandium(III) nitrate hydrate

説明

Significance of Scandium(III) Chemistry in Advanced Materials and Catalysis Research

The chemistry of scandium(III) compounds is of considerable importance in the fields of advanced materials and catalysis. numberanalytics.comscandium.org Scandium's unique chemical properties, which differ from other transition metals, are being leveraged in high-performance alloys and solid oxide fuel cells. rsc.org The trivalent scandium ion (Sc³⁺) is the predominant oxidation state in most of its compounds. alfachemic.com

In materials science, scandium compounds are integral to the development of advanced materials with enhanced properties. numberanalytics.com For instance, scandium is used to create high-strength, lightweight aluminum-scandium alloys for the aerospace and sporting goods industries. samaterials.comscandium.org Furthermore, scandium compounds like scandium oxide are utilized in the manufacturing of high-performance ceramics and electronic components. numberanalytics.comscandium.org The inclusion of scandium in materials for solid oxide fuel cells (SOFCs) can improve their efficiency and stability. samaterials.comscandium.org

In the realm of catalysis, scandium compounds, particularly scandium(III) triflate (Sc(OTf)₃), are recognized as effective Lewis acid catalysts. numberanalytics.comresearchgate.net Unlike many traditional Lewis acids that are sensitive to water, scandium triflate is stable and active in aqueous environments, making it an environmentally friendly or "green" catalyst. researchgate.net Scandium catalysts have demonstrated high activity in a variety of organic reactions, including polymerization reactions, Michael addition reactions, and various bond-forming reactions. alfachemic.comrsc.org The catalytic prowess of scandium is attributed to the robust Lewis acidity and oxophilicity of the Sc³⁺ ion. chemrxiv.org

Overview of Research Trajectories for Scandium(III) Nitrate (B79036) Hydrate (B1144303)

Research involving scandium(III) nitrate hydrate is multifaceted, with significant efforts directed towards its application as a precursor for advanced materials and as a catalyst. chemimpex.com

As a precursor, this compound is utilized in the fabrication of a range of materials:

Scandia-stabilized zirconia (ScSZ): It is a key starting material for producing dense and crack-free thin films of ScSZ, which are used as electrolytes in high-efficiency solid oxide fuel cells. samaterials.comsigmaaldrich.com

Semiconductors: Researchers have used it to prepare scandium-incorporated indium oxide, which functions as an electron transport layer in light-emitting field-effect transistors (LEFETs). sigmaaldrich.comsigmaaldrich.com

Optical Coatings and Lasers: Scandium(III) nitrate is employed in the production of optical coatings and in the laser industry. samaterials.commsesupplies.comchemicalbook.com

Ceramics: It serves as a precursor for creating advanced electronic ceramics. samaterials.commsesupplies.comchemicalbook.com

In catalysis, scandium(III) nitrate itself has been shown to be an effective catalyst for certain organic transformations, such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes. wikipedia.org Research is also exploring its use in photoredox catalysis. chemrxiv.org The catalytic activity of scandium compounds can sometimes be enhanced by the addition of a co-catalyst. wikipedia.org

Furthermore, this compound is a valuable compound in fundamental chemical research for synthesizing other scandium compounds and for studying the coordination chemistry of the scandium ion. msesupplies.commdpi.com Its ability to form various hydrated species and complexes is a subject of ongoing investigation. wikipedia.orgmdpi.com

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | Sc(NO₃)₃·xH₂O sigmaaldrich.com |

| Appearance | White crystalline powder or chunks scandium.orgmsesupplies.com |

| Molar Mass (Anhydrous) | 230.97 g/mol msesupplies.com |

| Solubility | Soluble in water and ethanol (B145695) wikipedia.orgchembk.com |

| CAS Number | 107552-14-7 msesupplies.com |

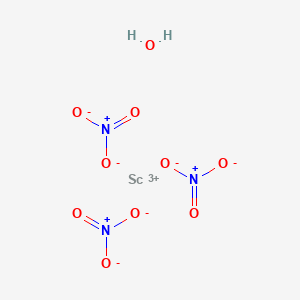

Structure

2D Structure

特性

IUPAC Name |

scandium(3+);trinitrate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies for Scandium Iii Nitrate Hydrate

Direct Chemical Synthesis Routes

Direct synthesis routes are the most common methods for producing scandium(III) nitrate (B79036). These typically involve the reaction of scandium metal or scandium compounds with nitric acid.

The most prevalent industrial method for synthesizing Scandium(III) nitrate hydrate (B1144303) involves the reaction of scandium(III) oxide (Sc₂O₃) with concentrated nitric acid (HNO₃). This exothermic reaction produces an aqueous solution of scandium nitrate, which can then be crystallized. The balanced chemical equation for this reaction is:

Sc₂O₃ + 6HNO₃ → 2Sc(NO₃)₃ + 3H₂O webqc.org

The purity of the final product is largely dependent on the quality of the initial scandium oxide. For instance, scandium oxide derived from mineral processing may require pre-purification to eliminate rare earth impurities. The reaction requires heating, and one study suggests dissolving the oxide in an excess of concentrated nitric acid on a hot plate. researchgate.net

An alternative, though less common due to cost, is the direct dissolution of scandium metal in nitric acid. This method is typically reserved for small-scale applications and has the advantage of avoiding the formation of intermediate oxides. The reaction generates nitric oxide (NO) gas, which necessitates the use of a fume hood for safety. The reaction is as follows:

2Sc + 8HNO₃ → 2Sc(NO₃)₃ + 4H₂O + 2NO(g)

Table 1: Comparison of Direct Synthesis Routes for Scandium(III) Nitrate

| Feature | Reaction with Scandium(III) Oxide | Reaction with Scandium Metal |

| Starting Material | Scandium(III) oxide (Sc₂O₃) | Scandium metal (Sc) |

| Reagent | Concentrated nitric acid (HNO₃) | Nitric acid (HNO₃) |

| Primary Product | Scandium(III) nitrate (Sc(NO₃)₃) | Scandium(III) nitrate (Sc(NO₃)₃) |

| Byproduct | Water (H₂O) | Water (H₂O), Nitric oxide (NO) |

| Considerations | Most common industrial method. Product purity depends on starting material quality. | High cost limits use to small-scale applications. Generates toxic nitric oxide gas. |

Anhydrous scandium(III) nitrate can be synthesized through the reaction of a scandium halide, such as scandium(III) chloride (ScCl₃), with dinitrogen pentoxide (N₂O₅). wikipedia.org This gas-phase reaction is conducted under an inert atmosphere and requires precise stoichiometric control to prevent side reactions. The resulting product is anhydrous scandium nitrate, which must then be hydrated. The reaction proceeds as:

ScCl₃ + 3N₂O₅ → Sc(NO₃)₃ + 3NO₂Cl(g)

Scandium(III) chloride itself is a white, high-melting ionic compound that is deliquescent and highly soluble in water. wikipedia.org It can be prepared by reacting scandium(III) oxide with hydrogen chloride. chemeurope.com

Reactions Involving Scandium Oxides or Metals with Nitric Acid

Hydration of Anhydrous Scandium Nitrate

Once anhydrous scandium(III) nitrate is synthesized, it can be hydrated to form Scandium(III) nitrate hydrate. This is typically achieved by exposing the anhydrous salt to water. Scandium nitrate is known to exist in several hydrated forms, including as a dihydrate, trihydrate, tetrahydrate, pentahydrate, and hexahydrate. wikipedia.orgchembk.comstrem.com The degree of hydration can be influenced by the preparation and storage conditions. samaterials.com For example, the tetrahydrate is a common commercial form and is noted to be hygroscopic. fishersci.be Thermal studies have shown that the tetrahydrate can be converted to the dihydrate by heating at 50°C. wikipedia.org

Controlled Crystallization Techniques for Hydrate Forms

The final step in producing solid this compound is crystallization from the aqueous solution. Various techniques can be employed to control the size and purity of the resulting crystals.

Controlled evaporation of the solvent is a common method to induce crystallization. For solutions that are slow to crystallize, sometimes taking weeks, the use of seed crystals can facilitate the process. researchgate.net

Fractional crystallization can be used to purify the scandium nitrate solution, particularly to remove impurities like iron and aluminum through pH-controlled precipitation before the final crystallization step. Recrystallization from different solvent systems, such as ethanol-water mixtures, can also be employed to enhance the purity of the final product.

Antisolvent crystallization is another technique where a solvent in which the salt is insoluble (an antisolvent), such as ethanol (B145695), is added to a concentrated aqueous solution of the scandium salt to induce precipitation. mdpi.comacs.org The rate of addition and concentration of the antisolvent are key parameters in controlling the crystal size. mdpi.com

Table 2: Summary of Controlled Crystallization Techniques

| Technique | Description | Outcome |

| Controlled Evaporation | Gradually removing the solvent from the solution to increase solute concentration and induce crystallization. | Yields crystalline solid; can be slow without seed crystals. researchgate.net |

| Fractional Crystallization | Separating components based on differences in solubility, often by controlling the pH to precipitate impurities. | Purifies the product by removing contaminants before crystallization. |

| Recrystallization | Dissolving the impure solid in a suitable solvent and then allowing it to crystallize again. | Enhances the purity of the final hydrated salt. |

| Antisolvent Crystallization | Adding a solvent in which the scandium nitrate is insoluble to an aqueous solution to force precipitation. mdpi.comacs.org | Can increase crystal yield, with crystal size controlled by addition rate and concentration. mdpi.com |

Coordination Chemistry and Complexation Behavior of Scandium Iii Nitrate Hydrate

Ligand Interaction Studies and Complex Formation

Scandium(III) nitrate (B79036) reacts with a range of organic ligands to form stable complexes. For instance, its reaction with 2,2′-bipyridyl (bipy) in ethanol (B145695) or nitromethane (B149229) results in the formation of a dinuclear complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. mdpi.com Similarly, interaction with 2,2′:6,2′′-terpyridine yields a mononuclear complex, [Sc(terpy)(NO₃)₃]. nih.gov The stability of these complexes is influenced by factors such as the nature of the ligand and the solvent system used.

The Sc³⁺ ion displays a strong preference for hard donor atoms like oxygen and nitrogen. numberanalytics.com This is evident in its complexation with carboxylate ligands, where the stability constants are notably higher than those of corresponding lanthanoid complexes. oup.com Studies with various carboxylate ligands have demonstrated the formation of stable scandium complexes in aqueous solutions. oup.com The interaction with hydrazide derivatives in ethanol or aqueous-ethanol solutions also leads to the formation of coordination compounds where the hydrazide molecules bind to the scandium ion in a bidentate-cyclic manner through the nitrogen of the primary amino group and the oxygen of the carbonyl group.

Table 1: Examples of Scandium(III) Complexes Formed from Scandium(III) Nitrate

| Ligand | Resulting Complex | Solvent/Conditions | Reference |

|---|---|---|---|

| 2,2′-bipyridyl (bipy) | [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | Ethanol or Nitromethane | mdpi.com |

| 2,2′:6,2′′-terpyridine (terpy) | [Sc(terpy)(NO₃)₃] | Not specified | nih.gov |

| Phenanthroline (phen) | [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)] | Methanol (B129727) | nih.gov |

| Hydrazides | MLnx(NO₃)₃xmSolv (M=Sc) | Aqueous-ethanol or ethanol |

The chelation of Sc³⁺ with macrocyclic ligands is of significant interest, particularly in the context of radiopharmaceuticals where scandium radioisotopes like ⁴⁴Sc and ⁴⁷Sc are utilized. acs.org The ligand 1,4,7-triazacyclononane-1,4,7-triacetic acid (H₃NOTA) is a key chelator for Sc³⁺. rsc.org While historically considered an underperformer, recent research has shown that under appropriate conditions, Sc³⁺ can be fully encapsulated within the NOTA³⁻ macrocycle. rsc.orgrsc.org

A synthetic approach using an acetate (B1210297) buffer at a slightly acidic pH has been shown to force the Sc³⁺ ion into the NOTA³⁻ binding pocket, forming a stable "in-cage" complex, Na[Sc(NOTA)(OOCCH₃)]. rsc.orgrsc.org In this complex, the scandium ion is bound by the three nitrogen atoms and three carboxylate oxygen atoms of the NOTA³⁻ ligand, with an additional bidentate acetate ligand completing the coordination sphere. rsc.org This encapsulation is crucial for preventing the demetalation of the scandium ion. rsc.orgrsc.org

Another important macrocyclic ligand is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA). acs.org While DOTA forms strong complexes with Sc³⁺, it suffers from slow radiolabeling kinetics. acs.org The search for more suitable ligands continues, with studies exploring a variety of hepta- to decadentate ligands to optimize the complexation efficiency for scandium radioisotopes. acs.org

Formation of Stable Complexes with Organic Ligands

Dimer and Polymer Formation

Scandium(III) nitrate and its derivatives exhibit a tendency to form dimeric and, in some cases, polymeric structures. This behavior is often driven by the formation of bridging ligands between scandium centers.

In aqueous solutions, especially under less acidic conditions, scandium(III) undergoes hydrolysis to form dimeric species. mdpi.com For example, at pH 3, scandium nitrate is known to hydrolyze to the dimeric cation [(NO₃)(H₂O)₃Sc(µ-OH)₂Sc(H₂O)₃(NO₃)]²⁺. mdpi.com The reaction of hydrated scandium nitrate with 2,2′-bipyridyl readily yields the di-hydroxy bridged dimer [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)]. mdpi.comescholarship.org A similar dimeric complex with methoxy (B1213986) bridges, [(phen)(NO₃)₂Sc(µ-OMe)₂Sc(NO₃)₂(phen)], is formed with phenanthroline in methanol. nih.gov

The formation of these dimers is a common feature of scandium chemistry, with other examples including [py₂Cl₂Sc(μ-OH)₂ScCl₂py₂] and [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺. mdpi.comescholarship.org The ability of scandium(III) porphyrins to form dimers, such as the bis(μ-hydroxide) dimer and a difluoro-bridged dimer, has also been reported. nih.gov

Beyond simple dimers, the formation of polymeric structures or metal-organic frameworks (MOFs) is also possible. The reaction of scandium(III) with bifunctional organic linkers can lead to the creation of extended networks. For example, with 2,5-thiophenedicarboxylic acid, scandium(III) forms three-dimensional porous frameworks. researchgate.net In the context of solvent extraction, it has been suggested that three molecules of amic acid extractants, which exist as dimers, are involved in the formation of the Sc(III)-extractant complex, hinting at the formation of larger oligomeric species. acs.org The high temperatures used in processes like frying can lead to polymerization reactions, forming dimers and higher oligomers, a principle that can be extended to the thermal treatment of scandium compounds. aocs.org

Hydroxy-Bridged Dimeric Scandium Complexes

A prominent feature of scandium(III) chemistry in aqueous or coordinating protic solvents is its propensity for hydrolysis, leading to the formation of hydroxy-bridged polynuclear species. Even in mildly acidic conditions, scandium(III) ions undergo hydrolysis to form dimeric complexes. nih.govresearchgate.net This tendency is a direct consequence of the high charge density of the small Sc³⁺ ion, which makes it a strong Lewis acid, thereby promoting the polarization and subsequent deprotonation of coordinated water molecules. researchgate.net

In the absence of other coordinating ligands, the primary hydrolysis product in aqueous solutions is the dimeric cation, [[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺]. researchgate.netrsc.org In this complex, each scandium ion is seven-coordinate, featuring a double hydroxo bridge connecting the two metal centers. researchgate.net The coordination sphere of each scandium is completed by five terminal water molecules. researchgate.net The formation of this stable di-hydroxy bridged core is a recurring motif in the coordination chemistry of scandium.

The reaction of hydrated scandium nitrate with ligands in protic solvents often yields complexes where this di-hydroxy bridged scandium core is preserved. A notable example is the synthesis of [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] from the reaction of scandium(III) nitrate hydrate (B1144303) with 2,2′-bipyridyl (bipy) in ethanol. mdpi.comresearchgate.netnih.gov In this dinuclear complex, each scandium center is eight-coordinate, bound to a bidentate 2,2'-bipyridyl ligand, two bidentate nitrate groups, and the two bridging hydroxide (B78521) ions. mdpi.comresearchgate.net The isolation of this compound underscores the significant presence of dimeric species in ethanolic solutions of scandium nitrate. nih.gov

A similar reaction with 1,10-phenanthroline (B135089) (phen) in methanol results in the formation of a related dimeric complex, [(phen)(NO₃)₂Sc(μ-OMe)₂Sc(NO₃)₂(phen)], but with two methoxy bridges instead of hydroxy bridges, demonstrating the influence of the solvent on the nature of the bridging group. nih.govmdpi.com Furthermore, the dimeric species [[{(NO₃)(μ-OH)Sc(H₂O)₃}₂]²⁺] has been identified, where each seven-coordinate scandium ion is bound to a bidentate nitrate, three water molecules, and the two bridging hydroxides. nih.gov

Table 1: Selected Hydroxy-Bridged Dimeric Scandium Complexes

| Complex Formula | Scandium Coordination Number | Bridging Ligand(s) | Terminal Ligands |

|---|---|---|---|

| [[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺] researchgate.netrsc.org | 7 | Two μ-OH | Five H₂O |

| [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] mdpi.comresearchgate.netnih.gov | 8 | Two μ-OH | One 2,2'-bipyridyl, Two NO₃⁻ |

| [[{(NO₃)(μ-OH)Sc(H₂O)₃}₂]²⁺] nih.gov | 7 | Two μ-OH | One NO₃⁻, Three H₂O |

Formation of Polymeric Structures with Multidentate Ligands (e.g., Bipyridine, Phenanthroline)

The interaction of scandium(III) nitrate hydrate with multidentate ligands, particularly those capable of bridging between metal centers, can lead to the formation of coordination polymers. While simple mononuclear or dinuclear complexes are common, the selection of appropriate ligands and reaction conditions can promote the extension of the structure into one, two, or three dimensions.

The reaction of scandium(III) nitrate with multidentate N-donor ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (phen) can result in various structural motifs. While the aforementioned dimeric complex [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] is a discrete molecule, the fundamental coordination principles can be extended to form polymeric chains. mdpi.com The simple formulas of complexes involving oligopyridine ligands often conceal more complex polymeric structures in the solid state. publish.csiro.au

For instance, while scandium(III) chloride and thiocyanate (B1210189) form mononuclear complexes with bipy and phen, such as [Sc(L)₃₃] and [[Sc(L)₂X₂]X] (where L = bipy or phen, X = Cl⁻ or CNS⁻), the principles of bridging can lead to polymers with other ligand systems. rsc.org The formation of polymeric structures is highly dependent on factors like the metal-to-ligand ratio, the nature of the counter-ion (like nitrate), and the solvent used.

Coordination polymers of scandium have been synthesized using various multicarboxylic acids, which act as bridging ligands to create extended networks. researchgate.net Although detailed examples of polymeric structures formed specifically from this compound with bipyridine or phenanthroline as the primary bridging ligand are less common in the provided search results, the underlying principles of coordination chemistry suggest their potential formation. The ability of ligands like 4,4'-bipyridine (B149096), a positional isomer of 2,2'-bipyridine, to act as a linear linker is well-established in the formation of coordination polymers with various metal ions. mdpi.com

The synthesis of a dinuclear scandium complex with bipyridyl ligands, [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)], from hydrated scandium nitrate highlights a structural type that contrasts with the mononuclear complexes typically seen with larger lanthanide ions under similar conditions, such as [[Ln(bipy)₂(NO₃)₃]]. nih.govmdpi.com This tendency of scandium to form bridged species is a key factor that can be exploited in the deliberate design of polymeric architectures. researchgate.net

Table 2: Coordination Complexes of Scandium with Bipyridine and Phenanthroline Ligands

| Complex Formula | Ligand | Structural Type | Reference(s) |

|---|---|---|---|

| [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] | 2,2'-bipyridyl | Dimeric | mdpi.comresearchgate.netnih.gov |

| [(phen)(NO₃)₂Sc(μ-OMe)₂Sc(NO₃)₂(phen)] | 1,10-phenanthroline | Dimeric | nih.govmdpi.com |

| [[Sc(bipy)₂(Cl)₂]Cl] | 2,2'-bipyridyl | Mononuclear | rsc.org |

| [[Sc(phen)₂(Cl)₂]Cl] | 1,10-phenanthroline | Mononuclear | rsc.org |

Table 3: Mentioned Chemical Compounds | Compound Name | | | :--- | | this compound | | 2,2'-bipyridyl (bipy) | | 1,10-phenanthroline (phen) | | Scandium(III) chloride | | Scandium(III) thiocyanate | | Ethanol | | Methanol | | Water | | Nitric acid | | 4,4'-bipyridine | | [[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺] | | [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)] | | [(phen)(NO₃)₂Sc(μ-OMe)₂Sc(NO₃)₂(phen)] | | [[{(NO₃)(μ-OH)Sc(H₂O)₃}₂]²⁺] | | [Sc(L)₃₃] | | [[Sc(L)₂X₂]X] | | [[Ln(bipy)₂(NO₃)₃]] |

Solution Phase Behavior and Hydration Dynamics of Scandium Iii Ions

Hydration Structure of the Scandium(III) Aqua Ion in Aqueous Media

The scandium(III) ion (Sc³⁺) in an aqueous environment is surrounded by water molecules, forming distinct hydration shells. The structure and dynamics of this hydration have been the subject of extensive experimental and theoretical investigation.

In strongly acidic aqueous solutions, the hydrated scandium(III) ion is primarily eight-coordinated, forming an aqua ion with the formula [Sc(H₂O)₈]³⁺. nih.govmdpi.com The geometry of this complex is a distorted bicapped trigonal prism. nih.govmdpi.com This structure features six water molecules forming a trigonal prism with an average Sc-O bond distance of 2.17 Å, and two additional water molecules in capping positions. nih.govrsc.org One of these capping water molecules is at a distance of approximately 2.32 Å, while the other is more weakly bound at about 2.5 Å. nih.govmdpi.com It's noteworthy that even in aqueous solution, the hydrated scandium(III) ion often exhibits a water deficiency in one of the capping positions. mdpi.com

Beyond the primary hydration shell, a well-defined second hydration sphere exists. mdpi.comresearchgate.net This second shell contains approximately 12 water molecules and is located at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.net In some solid-state structures, hexahydrated scandium(III) ions, [Sc(H₂O)₆]³⁺, have also been observed, showcasing the flexibility of scandium's coordination environment. nih.gov

Interactive Data Table: Hydration Characteristics of Scandium(III) Ion

| Property | Value | Method of Determination |

| Primary Hydration Number | 8 | XAFS, LAXS |

| Primary Hydration Geometry | Distorted Bicapped Trigonal Prism | XAFS, LAXS |

| Sc-O Distance (Prism) | 2.17 Å | EXAFS |

| Sc-O Distance (Cap 1) | 2.32 Å | EXAFS |

| Sc-O Distance (Cap 2) | ~2.5 Å | EXAFS |

| Second Hydration Number | ~12 | LAXS |

| Sc···O Distance (2nd Shell) | 4.27 Å | LAXS |

Raman spectroscopy has been employed to probe the hydration state of scandium(III) in aqueous solutions. The Sc-O stretching frequency provides insight into the coordination environment of the ion. For the hydrated Sc(III) ion, a stretching frequency of 432 cm⁻¹ has been determined, which corresponds to a force constant of 130 N m⁻¹. rsc.org This experimental value is in good agreement with theoretical calculations. rsc.org While detailed vibrational spectroscopic studies on the hydrated scandium(III) ion have been somewhat limited, the available data supports the structural models derived from X-ray scattering techniques. rsc.org

Determination of Hydration Numbers and Spheres

Hydrolysis Phenomena and Oligomerization in Aqueous Solutions

The high charge density of the Sc³⁺ ion leads to significant hydrolysis, even in acidic solutions. This process involves the deprotonation of coordinated water molecules to form hydroxo complexes, which can then undergo oligomerization.

In less acidic concentrated aqueous solutions, the predominant species is the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.govresearchgate.netrsc.org In this complex, two seven-coordinated scandium(III) ions are linked by a double hydroxo bridge. nih.govrsc.org Each scandium ion is also coordinated to five terminal water molecules. nih.govrsc.org The formation of this and other polynuclear hydroxo complexes is a key feature of scandium(III) aqueous chemistry. uludag.edu.trscite.ai

The speciation of scandium(III) in aqueous solution is highly dependent on pH. As the pH increases, the extent of hydrolysis increases, leading to the formation of various hydroxo species. At a pH of around 2, the monomeric species Sc(OH)²⁺ can be a significant component of the total scandium concentration. geoscienceworld.org With a further increase in pH, the dimeric species [Sc₂(μ-OH)₂]⁴⁺ and other oligomers become more prevalent. researchgate.netscite.ai Eventually, if the pH is raised sufficiently, precipitation of scandium hydroxide (B78521), Sc(OH)₃, will occur. kuleuven.be The solubility of scandium is therefore at its minimum in the neutral to alkaline pH range. geoscienceworld.org The precise distribution of these species is also influenced by the total scandium concentration. scite.ai

Interactive Data Table: pH-Dependent Speciation of Scandium(III)

| pH Range | Predominant Scandium Species |

| Strongly Acidic (<2) | [Sc(H₂O)₈]³⁺ |

| Moderately Acidic (~2-4) | [Sc(OH)(H₂O)₇]²⁺, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ |

| Near Neutral to Alkaline (>4) | Sc(OH)₃ (precipitate) |

Formation of Dimeric Hydrolysis Products (e.g., [Sc₂(μ-OH)₂]⁴⁺)

Theoretical and Computational Modeling of Aqueous Scandium(III) Systems

Theoretical and computational methods, such as quantum mechanical (QM) calculations and molecular dynamics (MD) simulations, have provided valuable insights into the behavior of aqueous scandium(III) systems. rsc.orgresearchgate.netrsc.org These models complement experimental data and help to elucidate the complex structural and dynamic properties of the hydrated ion and its hydrolysis products.

Ab initio QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations have been used to characterize the hydration structure and dynamics of the aqueous Sc(III) ion. rsc.org These simulations have proposed a monocapped trigonal prismatic structure for the hydrated ion, with seven water molecules surrounding the scandium. rsc.org The calculated mean Sc(III)-O bond length of 2.14 Å for the six prism water molecules and 2.26 Å for the capping water molecule are in good agreement with X-ray diffraction data. rsc.org

Other computational studies, combining QM calculations with MD simulations and validated by EXAFS spectroscopy, have suggested a capped square antiprism (SAP) geometry for the hydrated Sc³⁺ ion. researchgate.net In this model, eight water molecules are located at the vertices of the SAP, with a ninth water molecule in a capping position at an unusually long distance from the ion. researchgate.net Despite the strong interaction between the scandium ion and water, these simulations indicate that the hydration shell is quite labile, allowing for the easy exchange of water molecules. researchgate.net

Ab Initio Molecular Orbital Calculations of Scandium(III) Water Clusters

Ab initio molecular orbital calculations have been employed to investigate the structure and stability of scandium(III) water clusters, providing fundamental insights into the hydration of the Sc(III) ion. These studies computationally model clusters of a central Sc(III) ion with a varying number of water molecules in the first hydration sphere. researchgate.net

Research combining Raman spectroscopy with ab initio molecular orbital studies has explored Sc(H₂O)ₙ³⁺ clusters where 'n' ranges from one to nine. researchgate.net The calculations focus on determining the minimum energy geometries and vibrational frequencies of these clusters. An extended ab initio quantum mechanical/molecular dynamical (QM/MM) simulation, which treats the core ion and its immediate solvent environment with quantum mechanics, further elucidates the behavior of hydrated Sc(III). nih.govresearchgate.net These computational methods are crucial for interpreting experimental data and understanding the intrinsic properties of the hydrated scandium ion, independent of bulk solvent effects. researchgate.netacs.org

Density Functional Theory (DFT) Studies on Hydration and Complexation

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the hydration and complexation behavior of the scandium(III) ion. mdpi.comacs.org DFT calculations are used to model the geometric structures, binding energies, and electronic properties of hydrated scandium ions and their complexes. mdpi.comrsc.org

Studies focusing on the hydration of Sc(III) in aqueous environments have used DFT to determine the structure of hydrated species like [Sc(H₂O)ₙ]³⁺. One such study optimized the geometries for clusters with one to nine water molecules. mdpi.com The results indicated that the maximum coordination number for Sc³⁺ with water is eight, as the ninth water molecule was found to be conformationally unstable and detached from the first hydration layer. mdpi.com The most stable configuration for hydrated Sc³⁺ in the liquid phase was identified as [Sc(OH)₂(H₂O)₅]⁺. mdpi.com Other DFT studies have corroborated that rare earth elements like scandium often adsorb onto mineral surfaces as hydrated or hydroxylated complexes, with coordination numbers typically ranging from 8 to 9. mdpi.com

DFT calculations have also been applied to understand the complexation of Sc(III) with various ligands, including those relevant to radiopharmaceutical applications and complex anions like nitrate (B79036). acs.orgrsc.orgmdpi.com For instance, DFT was used to show that a scandium-NOTA complex could accommodate an additional water molecule as a capping ligand, which plays a critical role in stabilizing the complex. rsc.org In studies of lanthanoid nitrate complexes, DFT calculations help to explain the stability and structure of the resulting compounds. mdpi.com

The table below presents data from a DFT study on the equilibrium geometrical parameters and binding energies of Sc(H₂O)ₙ³⁺ clusters (for n=1-9). mdpi.com

| Cluster | Average Sc-O Bond Length (Å) | Binding Energy (eV) |

|---|---|---|

| Sc(H₂O)₁³⁺ | 2.06 | -4.73 |

| Sc(H₂O)₂³⁺ | 2.08 | -8.99 |

| Sc(H₂O)₃³⁺ | 2.11 | -13.13 |

| Sc(H₂O)₄³⁺ | 2.15 | -17.11 |

| Sc(H₂O)₅³⁺ | 2.17 | -20.73 |

| Sc(H₂O)₆³⁺ | 2.20 | -24.16 |

| Sc(H₂O)₇³⁺ | 2.24 | -27.05 |

| Sc(H₂O)₈³⁺ | 2.29 | -29.61 |

| Sc(H₂O)₉³⁺ | 2.33 | -29.08 |

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) simulations represent a sophisticated computational approach for studying complex chemical systems in solution. This method treats a small, critical part of the system (the QM region, e.g., the Sc(III) ion and its first hydration shell) with high-level quantum mechanics, while the rest of the system (the MM region, e.g., the bulk solvent) is described by classical molecular mechanics force fields. nih.govresearchgate.net

QM/MM molecular dynamics simulations have been instrumental in characterizing the structure and dynamics of the aqueous Sc(III) ion. nih.gov One study, using an extended ab initio QM/MM simulation at the Hartree-Fock level, proposed a monocapped trigonal prismatic structure for the hydrated scandium ion. nih.gov This structure consists of seven water molecules surrounding the ion, with six forming a trigonal prism and one acting as a capping water molecule. nih.gov This simulation identified a mean Sc-O bond length of 2.14 Å for the six prism water molecules and 2.26 Å for the capping water. nih.gov

Further QM/MM studies have compared different levels of theory for the QM region, such as Hartree-Fock and MP2. researchgate.net These simulations consistently show that Sc(III) is hydrated by six water molecules in its first shell, indicating a rigid hydration structure. researchgate.net The rigidity of this first hydration shell is highlighted by the fact that no successful ligand exchange events were observed in the QM/MM MD simulation at the MP2 level, while only a few were seen at the Hartree-Fock level. researchgate.net The simulations also provide insights into the dynamics of the second hydration shell, predicting a mean residence time for water molecules of 7.3 ps. nih.gov

The table below summarizes key findings from different QM/MM simulations of hydrated Scandium(III).

| Simulation Method | Coordination Number (1st Shell) | Mean Sc-O Bond Length (Å) | Key Dynamic Finding | Reference |

|---|---|---|---|---|

| ab initio QM/MM (Hartree-Fock) | 7 (Monocapped Trigonal Prism) | 2.14 (prism), 2.26 (cap) | Mean ligand residence time in 2nd shell is 7.3 ps. | nih.gov |

| QM/MM (MP2) | 6 | 2.15 | No successful ligand exchange events observed. | researchgate.net |

| QMCF MD (Hartree-Fock) | 6 | 2.16 | Four successful ligand exchange events observed. | researchgate.net |

Crystallographic and Solid State Structural Analysis of Scandium Iii Nitrate Hydrate Complexes

Crystal System and Polymorphism of Hydrates

Scandium(III) nitrate (B79036) is known to exist in several hydrated forms, with the degree of hydration influencing the crystal structure. The most common hydrates include the dihydrate, trihydrate, tetrahydrate, and pentahydrate. osti.govwikipedia.org Structural studies have shown that the trihydrate and tetrahydrate forms crystallize in the monoclinic system. wikipedia.org The pentahydrate, Sc(NO₃)₃·5H₂O, has a solid-state structure that features a complex cation, [Sc(H₂O)₄(NO₃)₂]⁺, where the scandium center is eight-coordinate. nih.gov In this arrangement, two nitrate ions act as bidentate ligands, coordinating to the scandium ion alongside four water molecules, with the remaining nitrate ion and water molecule residing in the crystal lattice. nih.gov

The thermal treatment of these hydrates reveals a pathway of decomposition and transformation. For instance, heating the tetrahydrate in air to 50°C results in its conversion to the dihydrate. wikipedia.org Further heating leads to the formation of various scandium oxynitrates, indicating that the water molecules are lost in stages, a process that is often accompanied by changes in the coordination environment of the scandium ion. wikipedia.org

Single Crystal X-ray Diffraction Studies of Novel Scandium(III) Nitrate Derivatives

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise molecular structures of scandium(III) nitrate complexes. These studies reveal a range of coordination numbers and geometries, often influenced by the nature of the co-ligands and reaction conditions.

A notable example is the dinuclear, di-hydroxy bridged complex, [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] (where bipy = 2,2'-bipyridyl). nih.gov This compound was synthesized from hydrated scandium nitrate and 2,2'-bipyridyl. nih.gov Its crystal structure determination showed that it crystallizes in the triclinic space group P-1. nih.gov The molecule possesses a crystallographic center of symmetry, with each scandium ion being eight-coordinate. nih.gov The coordination sphere of each Sc(III) center is completed by two nitrogen atoms from a bipyridyl ligand, four oxygen atoms from two bidentate nitrate groups, and two oxygen atoms from the bridging hydroxide (B78521) groups. nih.gov The resulting coordination geometry is best described as a distorted triangulated dodecahedron. nih.gov

Another well-characterized derivative is di-μ-hydroxido-bis[triaqua(nitrato-κ²O,O')scandium(III)] dichloride, [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ . iucr.org In this dimeric complex, each scandium ion is seven-coordinate, displaying a distorted pentagonal–bipyramidal geometry. iucr.org The coordination environment around each scandium consists of a bidentate nitrate anion, two bridging hydroxide ions, and three water molecules. iucr.org The two chloride ions are located in the outer sphere, balancing the charge of the complex cation. iucr.org

These examples highlight the flexibility of the scandium coordination sphere, which can readily accommodate different numbers of ligands, leading to diverse and sometimes unexpected structural motifs, such as the formation of dimeric species through hydroxide bridges. nih.goviucr.org

Interactive Table 1: Crystallographic Data for Selected Scandium(III) Nitrate Complexes

| Compound | Formula | Crystal System | Space Group | Coordination No. | Geometry |

| Scandium(III) nitrate tetrahydrate | Sc(NO₃)₃·4H₂O | Monoclinic | Data not available | Data not available | Data not available |

| Scandium(III) nitrate pentahydrate cation | [Sc(H₂O)₄(NO₃)₂]⁺ | Data not available | Data not available | 8 | Data not available |

| Dimeric bipyridyl complex | [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] | Triclinic | P-1 | 8 | Distorted triangulated dodecahedron |

| Dimeric hydroxy-nitrate complex | [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ | Data not available | Data not available | 7 | Distorted pentagonal-bipyramidal |

Interactive Table 2: Selected Bond Lengths (Å) for Scandium(III) Nitrate Complexes

| Compound | Sc-O (NO₃) | Sc-O (H₂O) | Sc-O (OH bridge) | Sc-N (bipy) |

| [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] osti.govnih.gov | 2.2558(19) - 2.3115(17) | N/A | 2.0413(16) - 2.0974(15) | 2.3261(19) - 2.3744(19) |

| [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ iucr.org | 2.291(1) - 2.314(1) | 2.124(1) - 2.148(1) | 2.0542(5) - 2.0569(5) | N/A |

| [Sc(H₂O)₄(NO₃)₂]⁺ (in pentahydrate) nih.gov | ~2.279 | Data not available | N/A | N/A |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the dimeric complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)] , adjacent molecules within the crystal are linked by hydrogen bonds. The bridging hydroxide group acts as a hydrogen-bond donor, while a nitrate oxygen atom from a neighboring molecule serves as the acceptor. nih.gov This specific interaction (O-H···O) results in the formation of paired 12-membered rings, creating a robust supramolecular assembly. nih.gov

Similarly, the structure of [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ is characterized by a complex three-dimensional network built from hydrogen bonds. iucr.orggrafiati.com O—H···O and O—H···Cl interactions are prevalent, linking the dimeric cations, the outer-sphere chloride anions, and the coordinated water molecules. iucr.org These hydrogen bonds connect the dimeric units into chains, which are then further linked into a 3D network, demonstrating how non-covalent interactions dictate the packing of the ionic components in the crystal lattice. iucr.org

The nitrate ion itself, with its planar geometry and delocalized negative charge, is an effective hydrogen bond acceptor, readily interacting with the hydrogen atoms of coordinated water molecules to form extended networks.

Structural Comparison with Analogous Lanthanide Complexes

A comparison of scandium(III) nitrate complexes with their lanthanide analogues reveals significant structural differences, which are primarily attributed to the distinct properties of the metal ions. The Sc³⁺ ion is considerably smaller and has a greater polarizing power (higher Lewis acidity) than the lanthanide ions (Ln³⁺). wikipedia.orgresearchgate.net

This difference is clearly illustrated by the reaction of hydrated metal nitrates with 2,2'-bipyridyl. While scandium forms the dimeric, hydroxy-bridged complex [(bipy)(NO₃)₂Sc(µ-OH)₂Sc(NO₃)₂(bipy)], the larger lanthanide ions typically yield mononuclear species such as [Ln(bipy)₂(NO₃)₃]. nih.govresearchgate.net In the lanthanide complexes, the metal center has a higher coordination number and does not readily undergo hydrolysis to form µ-hydroxy bridges under similar conditions. nih.govresearchgate.net The greater tendency of Sc³⁺(aq) to hydrolyze promotes the formation of dimeric or polymeric structures, a defining feature that distinguishes its coordination chemistry from that of the lanthanides. wikipedia.orgresearchgate.net

Furthermore, while scandium can adopt a variety of coordination numbers, commonly 6, 7, and 8, the larger lanthanides typically exhibit higher coordination numbers, often 8 or 9. nih.govresearchgate.net This contrast underscores how the ionic radius is a dominant factor in determining the coordination geometry and the resulting crystal structure of the complexes. researchgate.net

Catalytic Applications and Mechanistic Investigations Involving Scandium Iii Nitrate Hydrate

Role as a Lewis Acid Catalyst in Organic Synthesis

The efficacy of scandium(III) nitrate (B79036) hydrate (B1144303) as a catalyst stems from its nature as a hard Lewis acid, which allows it to activate a variety of functional groups. This property is particularly valuable in facilitating reactions like the Beckmann rearrangement and the isomerization of allylic alcohols. wikipedia.org

Scandium(III) nitrate hydrate effectively catalyzes the Beckmann rearrangement, a fundamental reaction that transforms ketoximes into their corresponding amides. wikipedia.org This acid-catalyzed rearrangement is a staple in organic synthesis, with industrial significance such as the production of ε-caprolactam, the precursor to Nylon-6. researchgate.net The catalytic role of the scandium compound is to facilitate the conversion, leading to the formation of amides from ketoximes. While specific data on yields and conditions using this compound are not extensively detailed in the provided results, its effectiveness in this transformation is consistently noted. wikipedia.org

Table 1: Overview of this compound in Beckmann Rearrangement

| Reactant Type | Catalyst | Product Type | Significance |

| Ketoximes | This compound | Amides | Formation of precursors for materials like Nylon-6. wikipedia.orgresearchgate.net |

The isomerization of allylic alcohols to produce aldehydes is another key reaction catalyzed by this compound. wikipedia.orgvulcanchem.com This process, known as an allylic rearrangement, involves a 1,3-shift of the hydroxyl group and the double bond. google.com Scandium's strong Lewis acidity facilitates this conversion. vulcanchem.com The reaction is an equilibrium process, and it is particularly efficient when converting tertiary allylic alcohols into primary alcohols. google.com

Table 2: Isomerization of Allylic Alcohols Catalyzed by this compound

| Reactant Type | Catalyst | Product Type | Reaction Type |

| Allylic Alcohols | This compound | Aldehydes | Isomerization / Allylic Rearrangement wikipedia.orggoogle.com |

Beckmann Rearrangement of Ketoximes

Enhancement of Catalytic Activity through Co-Catalysis and Structural Modification

The catalytic performance of scandium(III) nitrate can be improved by the addition of a co-catalyst. wikipedia.org While specific examples of co-catalysts used directly with this compound were not detailed in the search results, the principle of using co-catalysts to enhance activity is a known strategy in catalysis. d-nb.inforesearchgate.netacs.org For instance, in other systems, the addition of a second metal can create new active sites or modify the electronic properties of the primary catalyst, leading to enhanced performance. d-nb.inforesearchgate.net

Structural modification is another avenue for boosting catalytic success. wikipedia.org One approach involves creating Lewis acid-surfactant-combined catalysts (LASCs). researchgate.net These are formed from water-stable Lewis acidic cations like scandium and anionic surfactants. researchgate.net Such modifications can concentrate reactants in colloidal dispersions within an aqueous medium, creating a hydrophobic reaction environment that can significantly accelerate reaction rates. researchgate.net Another form of structural modification involves the reaction of scandium precursors with various inorganic acids, such as nitric acid, to form different hydrated and coordinated complexes, which can possess varied catalytic properties. researchgate.net For example, reacting scandium compounds with nitric acid can yield complexes like {[(H₂O)₄Sc(κ²-NO₃)(μ-OH)]NO₃}₂. researchgate.net

Mechanistic Studies of this compound Catalyzed Reactions

The mechanism of catalysis by this compound is rooted in its behavior as a Lewis acid. In aqueous solutions, the scandium(III) ion forms hydrated complexes. researchgate.net X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) studies on aqueous scandium(III) solutions have shown that the hydrated Sc³⁺ ion can be eight-coordinated, often with a distorted bicapped trigonal prismatic geometry. researchgate.net In solution, these hydrated ions can form dimeric species with bridging hydroxide (B78521) ligands.

During a catalytic process, the scandium ion coordinates to the substrate, such as the oxygen atom of a ketoxime or an allylic alcohol. This coordination polarizes the substrate, making it more susceptible to rearrangement. The ability of scandium to form these stable yet reactive intermediates lowers the activation energy of the reaction, resulting in higher efficiency and selectivity. While detailed mechanistic pathways for the specific reactions catalyzed by the nitrate hydrate are not fully elucidated in the provided results, the fundamental principle involves the Lewis acidic scandium center activating the substrate.

Material Science Applications and Precursor Chemistry of Scandium Iii Nitrate Hydrate

Precursor for Advanced Scandium-Based Materials Synthesis

As a readily available and high-purity source of scandium ions, scandium(III) nitrate (B79036) hydrate (B1144303) is frequently employed in the fabrication of specialized materials where precise stoichiometric control and homogeneity are essential. americanelements.comsamaterials.com

Scandium(III) nitrate hydrate is an excellent precursor for producing ultra-high purity scandium oxide (Sc₂O₃). americanelements.com The primary method for this conversion is thermal decomposition. When heated, the hydrated salt first loses its water molecules and then decomposes, yielding scandium oxide and nitrogen oxides. wikipedia.org The thermal decomposition of scandium nitrate hexahydrate is a multi-step process, beginning with the formation of intermediate oxynitrates at lower temperatures before finally converting to scandium oxide at higher temperatures. researchgate.net For instance, at temperatures between 140–220°C, an intermediate compound, Sc₄O₅(NO₃)₃, is formed. wikipedia.org

The production of scandium hydroxide (B78521) (Sc(OH)₃) can be achieved through a precipitation reaction. By dissolving this compound in water and subsequently adding a base, such as ammonium (B1175870) hydroxide, scandium hydroxide precipitates out of the solution due to its low solubility. The resulting scandium hydroxide can then be isolated and purified. This method is a common route for synthesizing scandium compounds from aqueous solutions. wikipedia.org

Table 1: Thermal Decomposition Stages of Scandium(III) Nitrate Hexahydrate This table presents data from a thermogravimetric study on the decomposition of Sc(NO₃)₃·6H₂O, showing significant mass loss events corresponding to the formation of intermediate compounds and the final oxide product.

| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction/Product Formation |

| 37 - 188 | 22.4% | Loss of water and nitric acid |

| 188 - 292 | 50.0% | Formation of intermediate oxynitrate (Sc₄O₅(NO₃)₂) |

| > 292 | 6.9% | Final decomposition to Scandium Oxide (Sc₂O₃) |

| Data derived from thermogravimetric analysis of Sc(NO₃)₃·6H₂O. researchgate.net |

Scandium-stabilized zirconia (ScSZ) is a superior electrolyte material for solid oxide fuel cells (SOFCs) due to its high oxygen ion conductivity, particularly at intermediate temperatures. mdpi.comresearchgate.netd-nb.info this compound serves as the scandium source in various synthesis methods for ScSZ. scandium.orgsamaterials.com These methods are designed to produce homogenous, nanocrystalline powders or thin films with controlled stoichiometry. researchgate.net

Common synthesis techniques include:

Solution Combustion Synthesis: A solution of scandium nitrate, zirconyl nitrate, and a fuel like glycine (B1666218) is combusted. This process is rapid and produces fine, nanocrystalline ScSZ powders. researchgate.net

Chemical Solution Deposition: A precursor solution containing scandium nitrate hydrate and a zirconium precursor is used to deposit thin films of ScSZ. mdpi.com

Electrostatic Spray Deposition: This technique utilizes a precursor solution, including this compound, to fabricate dense and crack-free ScSZ thin films, which are essential for efficient SOFCs.

Sol-Gel Process: Scandium nitrate is used along with zirconium salts in a sol-gel process to create a homogenous gel, which is then calcined to form ScSZ powder. rlmm.org

The addition of scandium oxide to the zirconia lattice creates oxygen vacancies, which facilitates high ionic conductivity, a critical factor for improving SOFC efficiency. researchgate.netstanfordmaterials.com

Table 2: Research Findings on ScSZ Synthesis using Scandium Nitrate This table summarizes findings from various research efforts on synthesizing ScSZ materials for SOFC applications using scandium(III) nitrate as a precursor.

| Synthesis Method | Precursors Used | Key Finding/Result | Application |

| Glycine-Nitrate Combustion | Glycine, Zirconyl Nitrate, Scandium Nitrate | Produced nanocrystalline 11ScSZ powders with high surface area (up to 29 m²/g). researchgate.net | IT-SOFC Electrolytes |

| Chemical Solution Deposition | Scandium Nitrate Hydrate, Zirconium Acetate (B1210297) | Synthesized 10ScSZ thin films with high ionic conductivity and stability. mdpi.com | SOFC Electrolytes |

| Electrostatic Spray Deposition | This compound | Fabricated dense and crack-free ScSZ thin films. | SOFC Thin Film Electrolytes |

| Suspension Plasma Spray | Scandium-nitrate doped YSZ/GDC suspensions | Achieved dense electrolyte layers (up to 97% density) with high power densities. purdue.edu | SOFC Electrolytes |

Scandium-aluminum (Al-Sc) alloys are highly valued in the aerospace, automotive, and sporting goods industries for their exceptional strength-to-weight ratio, improved weldability, and resistance to grain growth at high temperatures. samaterials.comaemree.comsamaterials.com While metallic scandium can be used, this compound can act as a precursor in the production chain of these alloys. scandium.orgsamaterials.com

One production method involves the electrolytic reduction of scandium compounds within a molten salt bath, similar to the Hall-Héroult process for aluminum production. In this process, scandium(III) nitrate would first be converted to scandium oxide (Sc₂O₃). This oxide is then dissolved in a cryolite (B1665278) melt along with aluminum oxide. The simultaneous electrolysis of both oxides allows for the co-deposition of aluminum and scandium at the cathode, directly forming an Al-Sc master alloy. google.com This method provides a more cost-effective route for producing these high-performance alloys compared to using pure scandium metal. google.com

Synthesis of Scandium-Stabilized Zirconia (ScSZ) for Solid Oxide Fuel Cells (SOFCs)

Development of Luminescent Materials and Phosphors

This compound is also a key component in the development of materials for lighting and displays, acting as a precursor for scandium-based phosphors. chemimpex.comsamaterials.com

Research has shown that scandium compounds, and specifically materials derived from scandium nitrate, exhibit interesting luminescent properties. wikipedia.org Scandium nitrate itself has been investigated for its potential to emit strongly in the blue region of the visible spectrum. wikipedia.org This intrinsic property makes it a subject of interest for developing new luminescent materials. The luminescence in such compounds often arises from electronic transitions that can be influenced by the host lattice and the presence of activators.

The primary role of this compound in this field is as a high-purity scandium source for the synthesis of host materials for phosphors. chemimpex.commsesupplies.com These phosphors are essential components in white light-emitting diodes (W-LEDs) and other display technologies. researchgate.net In a typical W-LED, a blue or near-UV LED chip excites one or more phosphors, which then down-convert the light to different colors (e.g., green, yellow, red), with the combination producing white light. researchgate.netacs.org

Scandium is incorporated into various host lattices, such as silicates and nitridosilicates, to create phosphors with specific emission characteristics. acs.orgacs.org For example, the Ce³⁺-activated silicate (B1173343) phosphor KBaScSi₂O₇, synthesized using scandium-containing precursors, is a broad-band cyan-emitting phosphor that can be used in combination with a red phosphor to produce high-quality warm white light in W-LEDs. acs.org The use of scandium in the host material can influence the crystal field around the activator ion (like Eu²⁺ or Ce³⁺), thereby tuning the emission wavelength and improving the phosphor's efficiency and thermal stability. researchgate.net

Table 3: Examples of Scandium-Based Phosphors and Their Applications This table highlights different scandium-containing phosphor materials, which can be synthesized using scandium(III) nitrate as the scandium source, and their luminescent properties relevant to lighting and display technologies.

| Phosphor Material | Activator Ion | Emission Color | Potential Application |

| KBaScSi₂O₇ | Ce³⁺ | Cyan (509 nm) | White LEDs, Field Emission Displays acs.org |

| RbBaScSi₃O₉ | Eu²⁺ | Bluish-Green (500 nm) | Near-UV driven White LEDs researchgate.net |

| NaSrScSi₂O₇ | Eu²⁺ | Blue | Near-UV driven White LEDs researchgate.net |

| Ba₅Si₁₁Al₇N₂₅ | Eu²⁺ | Yellow | Solid State Lighting acs.org |

Exploration of Blue Light Emission Properties

Research in Electronic Ceramics and Optical Coatings

This compound is extensively utilized in the research and development of electronic ceramics and optical coatings. msesupplies.comsamaterials.comfishersci.bechemicalbook.comaemree.comthermofisher.cnottokemi.comthermofisher.krottokemi.com It acts as a precursor for producing ultra-high purity compounds and nanoscale materials essential for these applications. samaterials.comaemree.comscandium.org

In the field of electronic ceramics, this compound is employed to enhance the performance of materials. For instance, it is used in the fabrication of scandia-stabilized zirconia (ScSZ) electrolytes for solid oxide fuel cells (SOFCs), which are noted for their efficiency in converting chemical energy into electricity. samaterials.comscandium.org Research has also explored its use in doping other ceramic materials. For example, scandium-doped zinc oxide-bismuth vanadate (B1173111) composite photocatalytic materials have been prepared using this compound. guidechem.com In this application, the introduction of scandium helps to reduce the crystal size of zinc oxide, thereby increasing its specific surface area and improving the degradation efficiency of the photocatalyst for organic dyes. guidechem.com

The compound is also a key ingredient in the development of optical coatings. msesupplies.comsamaterials.comfishersci.bechemicalbook.comaemree.comthermofisher.cnottokemi.comthermofisher.krottokemi.com Scandium oxide films, derived from precursors like scandium(III) nitrate, are identified as candidate materials for damage-resistant antireflection multilayer coatings, particularly in high-power UV lasers. harvard.edu

A summary of research findings in electronic ceramics and optical coatings is presented below:

| Application Area | Material | Role of this compound | Key Research Finding |

| Electronic Ceramics | Scandia-Stabilized Zirconia (ScSZ) | Precursor for ScSZ electrolytes | Used in high-temperature solid oxide fuel cells (SOFCs) for efficient electricity generation. samaterials.comscandium.org |

| Scandium-doped Zinc Oxide-Bismuth Vanadate | Doping agent | Reduces ZnO crystal size, increasing surface area and photocatalytic efficiency for dye degradation. guidechem.com | |

| Scandium-doped Bismuth Lanthanum Ferrite (Bi0.9La0.1Fe1-xScxO3) | Doping agent | Affects the dielectric properties of the thin films. | |

| Optical Coatings | Scandium Oxide (Sc2O3) Films | Precursor for film deposition | Used in damage-resistant antireflection multilayer coatings for high-power UV lasers. harvard.edu |

Integration in Laser Technology and Materials

This compound is a significant compound in the laser industry, primarily serving as a precursor for creating scandium-doped laser materials. msesupplies.comsamaterials.comfishersci.bechemicalbook.comaemree.comthermofisher.cnottokemi.comthermofisher.krottokemi.com Scandium oxide, derived from the nitrate, is a component in damage-resistant antireflection multilayer coatings for high-power UV lasers. harvard.edu Furthermore, scandium compounds are investigated for their role as host materials for other rare-earth ions in laser applications. core.ac.uk

Applications in Nuclear Science and Reactor Technology

Scandium(III) nitrate has been investigated for its potential application as a burnable neutron poison in nuclear reactors. samaterials.comscandium.org A burnable poison is a material with a high neutron absorption cross-section that is intentionally included in a reactor core to control the high initial reactivity of fresh fuel. wikipedia.orgnumberanalytics.com As the reactor operates, the burnable poison is "burned up" by neutron absorption, and its negative reactivity effect decreases, ideally at a rate that matches the depletion of the fuel's excess reactivity. wikipedia.org This helps in maintaining a stable power output and enhancing reactor safety. numberanalytics.com

Investigation as a Burnable Neutron Poison

Advanced Materials Doping and Modification

Recent research has highlighted the use of this compound as a crystal dopant. samaterials.comaemree.comscandium.org Doping involves intentionally introducing impurities into a crystal to alter its properties. This compound serves as a convenient and soluble source of scandium ions for this purpose.

For example, it has been used to prepare scandium-doped zinc oxide (ZnO) thin films. mdpi.com In this process, scandium nitrate hexahydrate is added to the precursor solution to achieve the desired doping concentration. mdpi.com The resulting Sc-doped ZnO films exhibit modified structural, optical, and electrical properties. mdpi.com Similarly, it has been used in the synthesis of scandium-doped strontium hexaferrite and dysprosium-co-doped zirconia-scandia solid solutions. core.ac.ukcdmf.org.br In another study, this compound was used in the preparation of scandium-doped cobalt telluride supported on carbon nanotubes as an electrocatalyst. researchgate.net

The use of this compound as a doping agent is summarized in the table below:

| Doped Material | Method | Application |

| Zinc Oxide (ZnO) Thin Films | Sol-Gel | Optoelectronics mdpi.com |

| Strontium Hexaferrite | Sol-Gel Auto-Combustion | Magnetic Materials core.ac.uk |

| Zirconia-Scandia | Simultaneous Precipitation | Solid Electrolytes cdmf.org.br |

| Cobalt Telluride/Carbon Nanotubes | Not specified | Electrocatalysis researchgate.net |

| Bismuth Lanthanum Ferrite | Sol-Gel | Ferroelectric and Dielectric Thin Films |

Doping in Metal Oxides (e.g., ZnO for specific functionalities)

This compound is a preferred doping agent for modifying the properties of metal oxides, such as zinc oxide (ZnO), to enhance their functionalities for electronic and optoelectronic applications. mdpi.com The introduction of scandium into the ZnO lattice can significantly alter its electrical conductivity, optical transmittance, and structural characteristics. mdpi.comaksaray.edu.tr

Detailed Research Findings:

Research has demonstrated that doping ZnO with scandium, using scandium(III) nitrate hexahydrate as the precursor, can lead to improved material properties. mdpi.com In one study, ZnO thin films doped with scandium (ZnO:Sc) were prepared via the sol-gel method. mdpi.com The precursor solution was created by dissolving zinc acetate dihydrate in 2-methoxyethanol, with monoethanolamine as a stabilizer. mdpi.com Scandium doping was achieved by adding scandium(III) nitrate hexahydrate to this solution. mdpi.com

The effects of annealing temperature on the properties of these films were significant. For instance, the crystallinity of the ZnO:Sc films was found to be highly dependent on the annealing temperature, with an improvement in crystallinity observed as the temperature increased from 300 °C to 400 °C. mdpi.com This was attributed to grain growth and a reduction in structural defects. mdpi.com

The electrical properties of ZnO films are also notably influenced by scandium doping. An increase in carrier concentration has been observed with an increase in scandium dopant concentration up to a certain level. For instance, in nitrogen-annealed films, the carrier concentration increased from 4.8 x 10¹⁹ cm⁻³ to 5.47 x 10²⁰ cm⁻³ as the Sc concentration increased from 0.0 wt% to 0.5 wt%. ijmir.org Similarly, Hall mobility in these films increased from 71.65 cm²/Vs to 96.32 cm²/Vs. ijmir.org However, at higher doping concentrations, the properties can degrade. ijmir.org

The optical properties are also enhanced. Scandium doping can increase the optical transmittance of ZnO films, making them valuable for thin-film applications. mdpi.com The band gap of the material can also be tuned through scandium doping. ijmir.org

Interactive Data Table: Effect of Scandium Doping on ZnO Thin Films

| Dopant Precursor | Host Material | Doping Method | Key Findings | Reference |

| Scandium(III) nitrate hexahydrate | Zinc Oxide (ZnO) | Sol-gel | Increased optical transmittance and electrical conductivity. Crystallinity improves with annealing. | mdpi.com |

| Scandium(III) nitrate hexahydrate | Zinc Oxide (ZnO) | Sol-gel | Carrier concentration and Hall mobility increase with Sc doping up to 0.5 wt% in nitrogen atmosphere. | ijmir.org |

| Scandium(III) nitrate hexahydrate | Zinc Oxide (ZnO) | Sol-gel | Strong hybridization of Sc and O atoms observed at 1 wt% Sc doping. | aksaray.edu.trjeitsm.com |

Formation of Scandium-Organic Frameworks (MOFs)

This compound is a key starting material in the synthesis of scandium-based metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are characterized by their high porosity and large specific surface areas, making them promising for applications in gas storage, catalysis, and separation. rsc.orgacs.org Scandium(III) ions are particularly advantageous for constructing robust MOFs with exceptional stability. rsc.orgresearchgate.net

Detailed Research Findings:

The solvothermal synthesis method is commonly employed for the creation of scandium MOFs, where this compound serves as the scandium source. For example, three structurally related MOFs, denoted as Sc-CAU-9-PTCDA, Sc-CAU-9-TCPB, and Sc-CAU-9-H₂TCPP, were synthesized using scandium(III) nitrate and different tetratopic linker molecules. acs.org These frameworks are built from chains of corner-sharing [ScO₆] octahedra linked by the organic molecules to form three-dimensional networks. acs.org

The properties of these MOFs are dependent on the linker molecule used. For instance, Sc-CAU-9-TCPB and Sc-CAU-9-H₂TCPP exhibit permanent porosity to nitrogen, with specific surface areas of 1350 m²/g and 650 m²/g, respectively. acs.org These materials also demonstrate high thermal stability, withstanding temperatures up to 500 °C. acs.org

In another example, a composite heterogeneous catalyst, MIL-100(Sc)@PBSAC, was developed by immobilizing the MIL-100(Sc) MOF onto polymer-based spherical activated carbon. whiterose.ac.uk The synthesis involved reacting benzene-1,3,5-tricarboxylic acid with this compound in the presence of the carbon spheres. whiterose.ac.uk This composite material exhibits a mechanically robust spherical geometry, making it suitable for use in packed-bed reactors for continuous flow chemical synthesis. whiterose.ac.uk

Interactive Data Table: Properties of Scandium-Based MOFs

| MOF Designation | Scandium Source | Organic Linker | Synthesis Method | Key Properties | Reference |

| Sc-CAU-9-TCPB | Scandium(III) nitrate | 1,2,4,5-tetrakis(4-carboxylatophenyl)-benzene | Solvothermal | High thermal stability (up to 500 °C), Specific surface area of 1350 m²/g | acs.org |

| Sc-CAU-9-H₂TCPP | Scandium(III) nitrate | meso-tetra(4-carboxylatophenyl)-porphyrin | Solvothermal | High thermal stability (up to 500 °C), Specific surface area of 650 m²/g | acs.org |

| MIL-100(Sc)@PBSAC | This compound | Benzene-1,3,5-tricarboxylic acid | Reflux | Mechanically robust spherical composite, suitable for continuous flow reactors | whiterose.ac.uk |

Synthesis of Specific Complex Inorganic Materials (e.g., NTE material Sc₂W₃O₁₂)

This compound is an essential precursor in the synthesis of complex inorganic materials, a notable example being scandium tungstate (B81510) (Sc₂W₃O₁₂), a material known for its negative thermal expansion (NTE) properties. google.compatsnap.com Materials with NTE contract upon heating and expand upon cooling, a behavior that is valuable in applications requiring thermal stability, such as in electronic components and optical systems.

Detailed Research Findings:

A hydrothermal method has been developed for the low-temperature synthesis of rod-shaped Sc₂W₃O₁₂. google.compatsnap.com In this process, this compound and ammonium tungstate are used as the raw materials. google.compatsnap.com The scandium nitrate and ammonium tungstate are dissolved in deionized water and then mixed. The pH of the solution is adjusted with nitric acid, and the mixture is heated in an autoclave. google.compatsnap.com The resulting precursor is then calcined to obtain the final Sc₂W₃O₁₂ product. google.compatsnap.com

The morphology and properties of the synthesized Sc₂W₃O₁₂ can be influenced by the synthesis conditions. For example, the use of graphene oxide as a surfactant during the hydrothermal synthesis can lead to the formation of cross-like Sc₂W₃O₁₂ powder. jim.org.cn The graphene oxide wraps around the Sc₂W₃O₁₂ grains, inhibiting the growth of certain crystal faces and promoting the formation of nanorods that assemble into a cross-like structure. jim.org.cn The resulting material exhibits a thermal expansion coefficient of -4.75×10⁻⁶ /K from room temperature to 800℃. jim.org.cn

Furthermore, solid solutions of Al₂₋ₓScₓ(WO₄)₃ have been synthesized to fine-tune the coefficient of thermal expansion (CTE). spiedigitallibrary.org By varying the ratio of aluminum to scandium, the CTE can be adjusted from positive to negative. A composition of Al₀.₅Sc₁.₅(WO₄)₃, synthesized using scandium nitrate, aluminum nitrate, and ammonium metatungstate, exhibited a low CTE of -0.15 x 10⁻⁶/°C in the temperature range of 25-700°C. spiedigitallibrary.org

Interactive Data Table: Synthesis of Sc₂W₃O₁₂ and Related Materials

| Product Material | Precursors | Synthesis Method | Key Feature | Reference |

| Rod-shaped Sc₂W₃O₁₂ | This compound, Ammonium tungstate | Hydrothermal | Negative Thermal Expansion | google.compatsnap.com |

| Cross-like Sc₂W₃O₁₂ powder | Scandium nitrate, Ammonium tungstate hydrate, Graphene oxide | Hydrothermal with surfactant | Negative Thermal Expansion, Coefficient of -4.75×10⁻⁶ /K | jim.org.cn |

| Al₀.₅Sc₁.₅(WO₄)₃ | Scandium nitrate, Aluminum nitrate, Ammonium metatungstate | Solid-state reaction | Low Coefficient of Thermal Expansion (-0.15 x 10⁻⁶/°C) | spiedigitallibrary.org |

Role in Rare Earth Element Extraction and Purification

Scandium(III) nitrate plays a role in the complex processes of rare earth element (REE) extraction and purification. samaterials.com Solvent extraction is a primary method used for separating and purifying metal ions, and the chemical form of the scandium, often as a nitrate, is crucial in these processes. rsc.orgmatec-conferences.org

Detailed Research Findings:

In nitrate solutions, scandium exists as the hydrated cation [Sc(H₂O)₆]³⁺, which allows for its effective extraction using cation exchange extractants. matec-conferences.org The efficiency of extraction can be influenced by the nature of the mineral acid present. For instance, scandium is extracted quantitatively from nitric acid solutions over a wide concentration range by certain binary extractants. matec-conferences.org

Different extractants exhibit varying selectivities for scandium over other REEs. For example, the extractant N-[N,N-di(2-ethylhexyl)aminocarbonylmethyl]glycine (D2EHAG) has shown significantly higher selectivity for Sc³⁺ compared to other rare earth metal ions. rsc.org This selectivity is attributed to the flexible structure of the extractant, which allows for size-recognition of the smaller scandium ion. rsc.org

Solvent extraction processes can be complex, involving multiple steps of extraction and stripping. In one process, a tributyl phosphate-scandium feed solution is scrubbed with magnesium nitrate to remove iron nitrate. google.com The scandium and other rare earths are then stripped from the organic phase with water. google.com Subsequently, ammonium thiocyanate (B1210189) is added to form scandium thiocyanate, which can be selectively extracted with ether. google.com

The development of new extractants, such as diglycolamide (DGA) extractants, is aimed at improving the selective bulk extraction of lanthanides, including scandium, from acidic solutions. google.com These processes often involve a series of scrubbing, stripping, and extraction steps to separate the desired elements from impurities. google.com

Advanced Spectroscopic and Analytical Characterization of Scandium Iii Nitrate Hydrate Systems

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Structure Determination

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful tool for probing the local geometric and electronic structure of a specific element within a material. In the context of scandium(III) nitrate (B79036) hydrate (B1144303), XAFS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) regions of the spectrum, provides critical insights into the coordination environment of the scandium(III) ion. nih.govresearchgate.netkit.edu

Studies on aqueous solutions of scandium(III) salts, including the nitrate, have utilized XAFS to determine the coordination number and bond distances of the hydrated scandium(III) ion. nih.govresearchgate.net In strongly acidic aqueous solutions, the hydrated scandium(III) ion is found to be eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry. nih.govresearchgate.netmdpi.com EXAFS data for these solutions reveal a mean Sc-O bond distance of 2.17(1) Å for the six water molecules in the trigonal prism and a distance of 2.32(4) Å for one of the capping water molecules, with a possible second capping position at approximately 2.5 Å. nih.govresearchgate.netmdpi.com This structure in solution is remarkably similar to that observed in the solid-state crystalline structure of Sc(H₂O)₈₃. nih.govresearchgate.net

The pre-edge features in the Sc K-edge XANES spectrum are particularly sensitive to the coordination geometry. For a 1 M scandium(III) nitrate aqueous solution, the experimental pre-peak, which arises from the Sc 1s → 3d transition, is best reproduced by simulations based on a distorted monocapped trigonal prism structure for the ScO₇ moiety. researchgate.net This suggests that in the nitrate solution, the scandium ion is coordinated by a combination of water molecules and a nitrate ion. researchgate.net The fine structure of the Sc K-edge in XAS reflects the sp³-like chemical bond formed between scandium and the surrounding ligands. kit.edu

Table 1: XAFS-Derived Structural Parameters for Hydrated Scandium(III) Ion

| Parameter | Value | Coordination Environment | Reference |

| Coordination Number | ~8 | Distorted bicapped trigonal prism | nih.govresearchgate.netmdpi.com |

| Sc-O (prism) distance | 2.17(1) Å | Six strongly bound water molecules | nih.govresearchgate.netmdpi.com |

| Sc-O (cap1) distance | 2.32(4) Å | One capping water molecule | nih.govresearchgate.netmdpi.com |

| Sc-O (cap2) distance | ~2.5 Å | Possible second capping position | nih.govresearchgate.netmdpi.com |

Large-Angle X-ray Scattering (LAXS) for Solution Structure Analysis

A study on a 1 M Sc(NO₃)₃ aqueous solution combined LAXS with Empirical Potential Structure Refinement (EPSR) modeling. researchgate.net The analysis revealed that the Sc³⁺ ion is surrounded by six or seven water molecules and one oxygen atom from a nitrate ion, with Sc³⁺-O(H₂O) and Sc³⁺-O(NO₃⁻) distances of 2.14 Å. researchgate.net This indicates the formation of an inner-sphere complex where a nitrate ion directly coordinates to the scandium ion. The study also identified a second hydration sphere containing approximately 12 water molecules at a mean Sc···O(II) distance of 4.27(3) Å. nih.govresearchgate.net

In less acidic, concentrated scandium(III) aqueous solutions, LAXS has been instrumental in characterizing the formation of the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.govresearchgate.net In this complex, the scandium(III) ions are seven-coordinated, featuring a double hydroxo bridge and five terminal water molecules, with a mean Sc-O bond distance of 2.145 Å. nih.govresearchgate.net

Table 2: Structural Data from LAXS Analysis of Aqueous Scandium(III) Solutions

| Species | Coordination Number of Sc³⁺ | Key Distances | Reference |

| [Sc(H₂O)₇(NO₃)]²⁺ (in 1 M Sc(NO₃)₃) | 8 (7 H₂O, 1 NO₃⁻) | Sc³⁺-O(H₂O): 2.14 Å, Sc³⁺-O(NO₃⁻): 2.14 Å | researchgate.net |

| Hydrated Sc³⁺ (acidic solution) | ~8 | 1st shell (Sc-O): ~2.17 Å, 2nd shell (Sc···O): 4.27(3) Å | nih.govresearchgate.net |

| [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | 7 | Sc-O (mean): 2.145 Å | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁴⁵Sc NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁴⁵Sc nucleus, is a valuable tool for investigating the coordination chemistry of scandium in solution. researchgate.net The chemical shift of ⁴⁵Sc is highly sensitive to the coordination number and the nature of the ligands surrounding the scandium ion.

In studies of scandium compounds, ⁴⁵Sc NMR has been used to identify different scandium species present in solution. For instance, when scandium triiodide is dissolved in N,N-dimethylacetamide (DMA), ⁴⁵Sc NMR spectroscopy indicates the presence of a scandium cluster species alongside the complex cation [Sc(DMA)₆]³⁺. researchgate.net Similarly, in a tetrahydrofuran (B95107) (THF) solution, ⁴⁵Sc NMR helps to identify [ScI₆]³⁻ and another scandium cluster species. researchgate.net Scandium nitrate itself is noted to have a role as an NMR chemical shift reference compound. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of molecules and can provide information about the functional groups present and their bonding environment. tanta.edu.eg For scandium(III) nitrate hydrate, IR spectroscopy is used to characterize the nitrate ions, the coordinated water molecules, and the Sc-O bonds.

In hydrated metal nitrates, the symmetry of the nitrate ion is often lowered from D₃h upon coordination to the metal ion. This lifts the degeneracy of vibrational modes and can render IR-inactive modes active, providing insight into the coordination mode of the nitrate group. berkeley.edu The spectra of hydrated scandium nitrate would be expected to show characteristic bands for the nitrate group (N-O stretching and bending modes) and the water molecules (O-H stretching and H-O-H bending modes). berkeley.edu